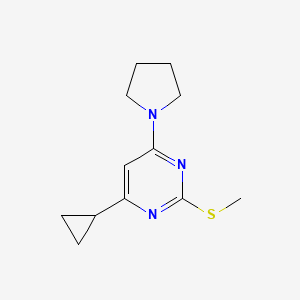

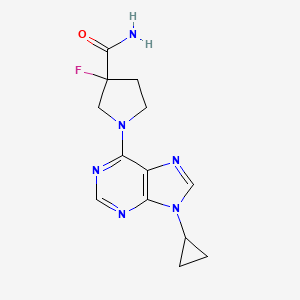

![molecular formula C18H23N3O2S B6463539 3-{[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]methyl}-1??-thiolane-1,1-dione CAS No. 2640965-21-3](/img/structure/B6463539.png)

3-{[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]methyl}-1??-thiolane-1,1-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,8-Naphthyridines are an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . They are used in medicinal chemistry and materials science, and have found applications as ligands and components of light-emitting diodes, dye-sensitized solar cells, molecular sensors, and self-assembly host–guest systems .

Synthesis Analysis

The synthesis of 1,8-naphthyridines has been a topic of considerable interest. Recent achievements toward their synthesis include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .Molecular Structure Analysis

In general, naphthyridine is the fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms, and thus can be considered the naphthalene analog of pyridine with one nitrogen atom in each ring .Chemical Reactions Analysis

1,8-Naphthyridines can undergo various chemical reactions. For example, alkyl halides react readily with 1,5-naphthyridines to furnish the corresponding N-alkylsubstituted 1,5-naphthyridines through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination .科学的研究の応用

3-{[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]methyl}-1??-thiolane-1,1-dione has been studied for its potential use as a therapeutic agent. It has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer activities. Additionally, it has been used in studies of neurodegenerative diseases such as Alzheimer’s and Parkinson’s. It has also been studied for its potential use in drug delivery, as it can be used to target specific cells and tissues.

作用機序

Target of Action

Compounds with a 1,8-naphthyridine core have been found to exhibit diverse biological activities . For instance, Gemifloxacin, a compound containing a 1,8-naphthyridine core, is used for the treatment of bacterial infections .

Mode of Action

It’s known that 1,8-naphthyridines interact with their targets through various mechanisms, depending on the specific functional groups present in the molecule .

Biochemical Pathways

1,8-naphthyridines are known to be involved in a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Compounds with a 1,8-naphthyridine core have been found to exhibit diverse biological activities, including anti-cancer, anti-human immunodeficiency virus (hiv), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .

実験室実験の利点と制限

3-{[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]methyl}-1??-thiolane-1,1-dione has several advantages for use in laboratory experiments. It is a small molecule, which makes it easier to synthesize and study. Additionally, it is relatively stable and has a low toxicity profile. However, there are some limitations to its use in laboratory experiments. It is not water soluble, which can make it difficult to study in aqueous solutions. Additionally, it has a relatively low bioavailability, which can limit its efficacy.

将来の方向性

The potential applications of 3-{[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]methyl}-1??-thiolane-1,1-dione are vast, and there are many possible future directions for research. One possible direction is to further study its anti-inflammatory and anti-oxidant activities. Additionally, it could be studied for its potential to treat neurodegenerative diseases such as Alzheimer’s and Parkinson’s. It could also be studied for its potential use in drug delivery, as it could be used to target specific cells and tissues. Finally, it could be studied for its potential to act as a biomarker for various diseases.

合成法

3-{[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]methyl}-1??-thiolane-1,1-dione is synthesized through a method called Suzuki coupling. This method involves the use of a palladium catalyst, an arylboronic acid, and an aryl halide. The palladium catalyst facilitates the formation of a carbon-carbon bond between the arylboronic acid and the aryl halide, resulting in the formation of the desired product. The reaction is typically carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

特性

IUPAC Name |

3-[[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]methyl]thiolane 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O2S/c22-24(23)11-7-14(13-24)12-21-9-5-15(6-10-21)17-4-3-16-2-1-8-19-18(16)20-17/h1-4,8,14-15H,5-7,9-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNLHERDVMHZGQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NC3=C(C=CC=N3)C=C2)CC4CCS(=O)(=O)C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(4-methoxypyrimidin-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B6463467.png)

![4'-methyl-8-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one](/img/structure/B6463478.png)

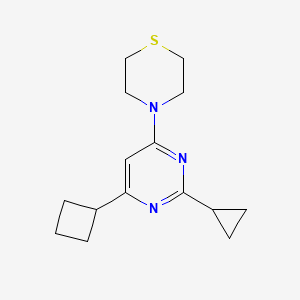

![1-{4-[6-cyclopropyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6463483.png)

![2-{5-cyclopropanecarbonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-ethyl-5-fluoro-3,4-dihydropyrimidin-4-one](/img/structure/B6463494.png)

![2-{5-cyclopentanecarbonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-ethyl-5-fluoro-3,4-dihydropyrimidin-4-one](/img/structure/B6463498.png)

![2-[5-(2,2-dimethylcyclopropanecarbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-ethyl-5-fluoro-3,4-dihydropyrimidin-4-one](/img/structure/B6463502.png)

![2-[(cyclohexylamino)methyl]-N,N-dimethylaniline hydrochloride](/img/structure/B6463516.png)

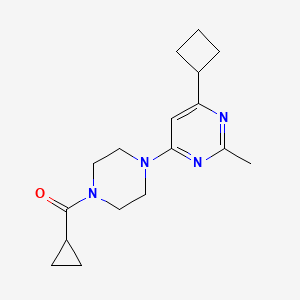

![4-cyclobutyl-2-methyl-6-[4-(oxolane-2-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B6463536.png)

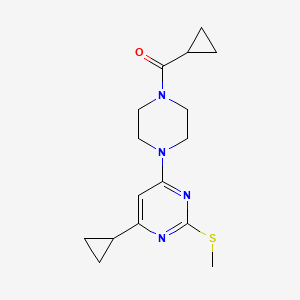

![8-(2-cyclopropylpyrimidin-4-yl)-4'-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one](/img/structure/B6463546.png)